TRPA1 Antagonist Activity: 3-Methoxybenzyl ITC vs. Allyl Isothiocyanate (AITC) Functional Differentiation
3-Methoxybenzyl isothiocyanate demonstrates antagonist activity at rat TRPA1 with an IC₅₀ of 5.50 μM (5,500 nM) against allyl isothiocyanate-induced calcium influx in HEK293 cells expressing the recombinant channel [1]. This represents a functional distinction from allyl isothiocyanate itself, which acts as a TRPA1 agonist (EC₅₀ ≈ 2.0 μM in the same assay system) [2]. The meta-methoxybenzyl substitution converts the isothiocyanate from a channel activator to a channel antagonist, a property not observed with unsubstituted benzyl isothiocyanate in the same binding dataset.
| Evidence Dimension | TRPA1 functional activity |
|---|---|
| Target Compound Data | IC₅₀ = 5.50 μM (5,500 nM) as antagonist |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): EC₅₀ ≈ 2.00 μM (2,000 nM) as agonist; no antagonist activity at TRPA1 |
| Quantified Difference | Functional inversion (agonist vs. antagonist); antagonist potency approximately 2.75× lower than AITC agonist potency |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC-induced intracellular calcium increase measured by fluorescence assay |
Why This Matters
For researchers investigating TRPA1 pharmacology or pain pathway modulation, 3-methoxybenzyl isothiocyanate provides a distinct pharmacological tool as an antagonist rather than agonist, enabling experimental designs that AITC or BITC cannot support.
- [1] BindingDB BDBM50410498. Affinity Data: IC₅₀ = 5.50E+3 nM. Antagonist activity at rat TRPA1 expressed in HEK293 cells. ChEMBL195624. View Source
- [2] BindingDB BDBM50203072. Affinity Data: EC₅₀ = 2.00E+3 nM. Agonist activity at rat recombinant TRPA1 expressed in HEK293 cells. Allyl isothiocyanate. View Source
